(2S)-2-Isocyanobutane, with the chemical formula CHN and a molecular weight of 83.13 g/mol, is a chiral isocyanate compound. It is classified as an isocyanate due to the presence of the isocyanate functional group (-N=C=O). This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals and polymers.
(2S)-2-Isocyanobutane can be synthesized from (2S)-2-aminobutane, typically through a reaction with phosgene or its derivatives. The compound is commercially available from various chemical suppliers, with its CAS number being 53368-88-0.
In terms of chemical classification, (2S)-2-Isocyanobutane belongs to the category of organic compounds known as isocyanates. It is specifically a secondary isocyanate due to the presence of an alkyl group attached to the nitrogen atom.
The synthesis of (2S)-2-Isocyanobutane primarily involves two methods:
The reaction conditions are critical for optimizing yield and purity. Typically, this involves controlling temperature, pressure, and solvent choice to ensure that by-products are minimized and safety protocols are followed due to the hazardous nature of phosgene.
The molecular structure of (2S)-2-Isocyanobutane can be represented by its IUPAC name and various structural formulas:
The compound exhibits chirality due to the presence of a stereogenic center at the second carbon atom.
Property | Value |
---|---|
CAS Number | 53368-88-0 |
Molecular Formula | CHN |
Molecular Weight | 83.13 g/mol |
InChI | InChI=1S/C5H9N/c1-4-5(2)6-3/h5H,4H2,1-2H3 |
Isomeric SMILES | CCC@H[N+]#[C-] |
(2S)-2-Isocyanobutane participates in several types of chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcome:
The mechanism of action for (2S)-2-Isocyanobutane primarily involves its electrophilic nature due to the isocyanate group.
(2S)-2-Isocyanobutane is a colorless liquid at room temperature with a pungent odor characteristic of isocyanates.
The chemical properties include:
Relevant data includes:
(2S)-2-Isocyanobutane has several significant applications in scientific research:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1